CYP11B2 Inhibition Potency: 3-Benzyl-3,9-diazaspiro[5.5]undecane Exhibits Nanomolar Activity
3-Benzyl-3,9-diazaspiro[5.5]undecane demonstrates potent inhibition of human CYP11B2 (aldosterone synthase) with an IC50 of 24 nM in a cell-based assay using hamster V79 MZh cells expressing the human enzyme and deoxycorticosterone as substrate [1]. In the same assay system, the compound also inhibits human CYP11B1 with an IC50 of 10.3 nM [1]. This dual inhibitory profile contrasts with the primary GABAAR antagonist activity reported for other 3,9-diazaspiro[5.5]undecane-based compounds such as 2027 and 018 [2], indicating that the benzyl substitution confers a distinct target engagement profile. Direct head-to-head CYP inhibition data for the unsubstituted 3,9-diazaspiro[5.5]undecane core are not available, representing a class-level inference based on structural divergence.
| Evidence Dimension | CYP11B2 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 24 nM |
| Comparator Or Baseline | Unsubstituted 3,9-diazaspiro[5.5]undecane core: Data not reported |
| Quantified Difference | Not calculable; target compound demonstrates nanomolar activity |
| Conditions | Human CYP11B2 expressed in hamster V79 MZh cells; deoxycorticosterone substrate |
Why This Matters
This CYP11B2 inhibitory activity distinguishes 3-Benzyl-3,9-diazaspiro[5.5]undecane as a potential lead for aldosterone-related disorders, a property not universally shared across the 3,9-diazaspiro[5.5]undecane chemical class, thereby informing target-specific procurement decisions.
- [1] BindingDB. BDBM50395455 (CHEMBL2163639). Affinity Data: IC50 24 nM for human CYP11B2, IC50 10.3 nM for human CYP11B1. Accessed 2026. View Source
- [2] Bavo F, de-Jong H, Petersen J, et al. Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. J Med Chem. 2021;64(24):17969-17987. PMID: 34908407. View Source
